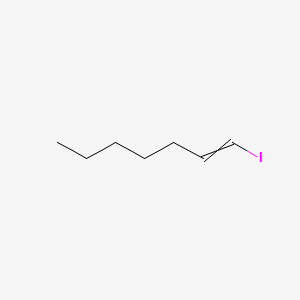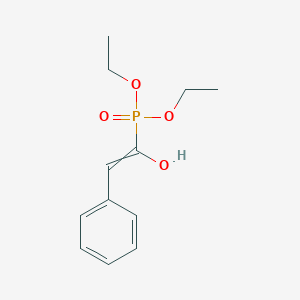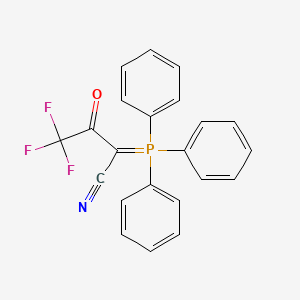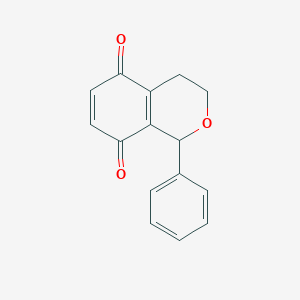
1-Iodo-1-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-1-heptene is an organic compound with the molecular formula C7H13I It is a derivative of heptene, where one hydrogen atom is replaced by an iodine atom at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-1-heptene can be synthesized through several methods. One common method involves the hydroboration-iodination of 1-heptyne. The process begins with the hydroboration of 1-heptyne using a borane-dimethylsulfide complex, followed by the addition of iodine to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar hydroboration-iodination reactions, scaled up for industrial use. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Common reagents include bromine, chlorine, and hydrogen halides, often in the presence of solvents like dichloromethane or carbon tetrachloride.
Major Products Formed:
Substitution Reactions: Formation of 1-heptanol when reacted with hydroxide ions.
Addition Reactions: Formation of dihalides or halohydrins, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-1-heptene primarily involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound reactive in substitution reactions. The double bond allows for addition reactions, where reagents can add across the bond to form new compounds. These reactions often involve the formation of carbocation intermediates, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
1-Iodoheptane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-1-heptene: Similar reactivity but with bromine instead of iodine, leading to different reaction kinetics and product distributions.
1-Chloro-1-heptene: Another halogenated derivative with chlorine, showing different reactivity patterns compared to iodine
Uniqueness: 1-Iodo-1-heptene is unique due to the presence of both the iodine atom and the double bond, which confer distinct reactivity patterns. The iodine atom’s larger size and lower electronegativity compared to other halogens make it a better leaving group, facilitating various substitution reactions. The double bond allows for a range of addition reactions, making this compound a versatile compound in organic synthesis.
Eigenschaften
| 77407-01-3 | |
Molekularformel |
C7H13I |
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
XULQQNDHGTXWAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)





![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/no-structure.png)

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)

